Cas no 383-13-1 (4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid)

4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid structure
383-13-1 structure
Produktname:4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid
CAS-Nr.:383-13-1
MF:C9H5F5O2
MW:240.126820325851
MDL:MFCD15209530
CID:1071531
PubChem ID:329765870

4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid
    • 4-(Pentafluoroethyl)benzoic acid
    • p-(Pentafluoroethyl)benzoic acid
    • 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid, 97%
    • BBL102150
    • 4-Pentafluoroethyl-benzoic acid
    • AKOS015891001
    • CHEMBL317558
    • Z815579442
    • 4-(Perfluoroethyl)benzoic acid
    • STL555949
    • DTXSID801265655
    • EN300-54795
    • G41702
    • 383-13-1
    • CS-0451907
    • MFCD15209530
    • SCHEMBL3241556
    • 4-(Perfluoroethyl)benzoicacid
    • MS-20379
    • AU-004/43508113
    • MDL: MFCD15209530
    • Inchi: InChI=1S/C9H5F5O2/c10-8(11,9(12,13)14)6-3-1-5(2-4-6)7(15)16/h1-4H,(H,15,16)
    • InChI-Schlüssel: WJKRCWXOKSNIAD-UHFFFAOYSA-N
    • Lächelt: C1=C(C=CC(=C1)C(C(F)(F)F)(F)F)C(=O)O

Berechnete Eigenschaften

  • Genaue Masse: 240.02095
  • Monoisotopenmasse: 240.02097021g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 16
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 266
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 37.3Ų
  • XLogP3: 3.8

Experimentelle Eigenschaften

  • Schmelzpunkt: 154-159 °C
  • PSA: 37.3

4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid Sicherheitsinformationen

4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-54795-0.05g
4-(pentafluoroethyl)benzoic acid
383-13-1 95.0%
0.05g
$82.0 2025-03-21
TRC
P273623-500mg
4-(1,1,2,2,2-Pentafluoroethyl)benzoic Acid
383-13-1
500mg
$ 320.00 2022-06-03
Enamine
EN300-54795-2.5g
4-(pentafluoroethyl)benzoic acid
383-13-1 95.0%
2.5g
$474.0 2025-03-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
089104-1g
4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid
383-13-1 97%
1g
5722CNY 2021-05-07
A2B Chem LLC
AG05365-500mg
4-(Perfluoroethyl)benzoic acid
383-13-1 97%
500mg
$194.00 2024-04-20
A2B Chem LLC
AG05365-1g
4-(Perfluoroethyl)benzoic acid
383-13-1 97%
1g
$321.00 2024-04-20
1PlusChem
1P00CZPX-500mg
4-(pentafluoroethyl)benzoic acid
383-13-1 95%
500mg
$383.00 2025-02-26
1PlusChem
1P00CZPX-50mg
4-(Pentafluoroethyl)benzoic acid
383-13-1 95%
50mg
$127.00 2025-03-13
A2B Chem LLC
AG05365-50mg
4-(Perfluoroethyl)benzoic acid
383-13-1 95%
50mg
$122.00 2023-12-30
Aaron
AR00CZY9-10g
4-(pentafluoroethyl)benzoic acid
383-13-1 95%
10g
$1512.00 2023-12-13

4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid Verwandte Literatur

  • 1. Structural effects of one-electron oxidation on a cyclobutadieneiron derivative: X-ray crystal structures of [Fe(CO){P(OMe)3}2(η-C4Ph4)] and [Fe(CO){P(OMe)3}2(η-C4Ph4)]BF4
    A. Guy Orpen,Neil G. Connelly,Mark W. Whiteley,Peter Woodward J. Chem. Soc. Dalton Trans. 1989 1751
  • 2. In situ syntheses of trans-spanned octahedral ruthenium complexes. Crystal structures of trans-[Ru(Cl)(trpy){Ph2PC6H4CH2O(CO)(CH2)4(CO)OCH2C6H4PPh2}][PF6]·0.25C6H5Me·0.5CH2Cl2 and trans-[Ru(Cl)(trpy)(PPh3)2][BF4]·CH2Cl2??
    Willie J. Perez,Charles H. Lake,Ronald F. See,Laurence M. Toomey,Melvyn Rowen Churchill,Kenneth J. Takeuchi,Christopher P. Radano,Walter J. Boyko,Carol A. Bessel J. Chem. Soc. Dalton Trans. 1999 2281
  • 3. Diazepines, Part 28. Crystal and molecular structures of some dihydrodiazepinium salts and correlation with their reactivity and spectra
    George Ferguson,Douglas Lloyd,Hamish McNab,Donald R. Marshall,Barbara L. Ruhl,Taduesz Wieckowski J. Chem. Soc. Perkin Trans. 2 1991 1563
  • 4. Cluster activation via cyclometallation. Formation of the cyclometallated triosmium carbonyl cluster [Os3H2(CO)9{P(C6H4)Ph}] and its reactions with phosphorus donor ligands. The X-ray crystal structures of [Os3H2(CO)9{P(C6H4)Ph}] and [Os3H(CO)9{P(OMe)3}(PPh2)]
    Stephen B. Colbran,Patricia T. Irele,Brian F. G. Johnson,Fernando J. Lahoz,Jack Lewis,Paul R. Raithby J. Chem. Soc. Dalton Trans. 1989 2023
  • 5. Raman spectroelectrochemical studies and crystal structure of a binuclear copper(I) complex with a bridging diimine ligand
    Keith C. Gordon,Ala H. R. Al-Obaidi,Pradeep M. Jayaweera,John J. McGarvey,John F. Malone,Steven E. J. Bell J. Chem. Soc. Dalton Trans. 1996 1591

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